molecular formula C20H23NSe B14196851 Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- CAS No. 831200-76-1

Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-

Cat. No.: B14196851
CAS No.: 831200-76-1
M. Wt: 356.4 g/mol
InChI Key: JPRBLQYLSVXLBC-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- is a complex organic compound characterized by the presence of a benzenemethanamine core structure with a phenylseleno group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylseleno group yields selenoxide derivatives, while reduction of the imine group results in the formation of secondary amines .

Scientific Research Applications

Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can form covalent bonds with thiol groups in proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenylseleno group in Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- makes it unique among similar compounds.

Properties

CAS No.

831200-76-1

Molecular Formula

C20H23NSe

Molecular Weight

356.4 g/mol

IUPAC Name

N-benzyl-1-(1-phenylselanylcyclohexyl)methanimine

InChI

InChI=1S/C20H23NSe/c1-4-10-18(11-5-1)16-21-17-20(14-8-3-9-15-20)22-19-12-6-2-7-13-19/h1-2,4-7,10-13,17H,3,8-9,14-16H2

InChI Key

JPRBLQYLSVXLBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C=NCC2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

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